molecular formula C11H13Cl2NO B13724890 3,5-Dichloro-4-cyclopropylmethoxybenzylamine

3,5-Dichloro-4-cyclopropylmethoxybenzylamine

Cat. No.: B13724890
M. Wt: 246.13 g/mol
InChI Key: YBKPLLFUHRJSJA-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-cyclopropylmethoxybenzylamine is an organic compound characterized by the presence of dichloro substituents on a benzene ring, a cyclopropylmethoxy group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-cyclopropylmethoxybenzylamine typically involves the reaction of 3,5-dichlorobenzyl chloride with cyclopropylmethanol in the presence of a base to form the intermediate 3,5-dichloro-4-cyclopropylmethoxybenzyl chloride. This intermediate is then reacted with ammonia or an amine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-cyclopropylmethoxybenzylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted benzylamine derivatives .

Scientific Research Applications

3,5-Dichloro-4-cyclopropylmethoxybenzylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-cyclopropylmethoxybenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-4-methoxybenzylamine
  • 3,5-Dichloro-4-hydroxybenzylamine
  • 3,5-Dichloro-4-ethoxybenzylamine

Uniqueness

3,5-Dichloro-4-cyclopropylmethoxybenzylamine is unique due to the presence of the cyclopropylmethoxy group, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

[3,5-dichloro-4-(cyclopropylmethoxy)phenyl]methanamine

InChI

InChI=1S/C11H13Cl2NO/c12-9-3-8(5-14)4-10(13)11(9)15-6-7-1-2-7/h3-4,7H,1-2,5-6,14H2

InChI Key

YBKPLLFUHRJSJA-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=C(C=C2Cl)CN)Cl

Origin of Product

United States

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